2-(4-ethoxyphenyl)-N-(3-methyl-1-(4-(thiophen-2-yl)thiazol-2-yl)-1H-pyrazol-5-yl)acetamide
Description
Properties
IUPAC Name |
2-(4-ethoxyphenyl)-N-[5-methyl-2-(4-thiophen-2-yl-1,3-thiazol-2-yl)pyrazol-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O2S2/c1-3-27-16-8-6-15(7-9-16)12-20(26)23-19-11-14(2)24-25(19)21-22-17(13-29-21)18-5-4-10-28-18/h4-11,13H,3,12H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASOLMHOAHGLCQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NC2=CC(=NN2C3=NC(=CS3)C4=CC=CS4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-ethoxyphenyl)-N-(3-methyl-1-(4-(thiophen-2-yl)thiazol-2-yl)-1H-pyrazol-5-yl)acetamide is a complex organic molecule with potential therapeutic applications. Its biological activity has been explored in various studies, particularly focusing on its anti-inflammatory and anti-tubercular properties.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes several functional groups that contribute to its biological activity, including an ethoxy group, a thiazole ring, and a pyrazole moiety.
Anti-inflammatory Activity
Research indicates that derivatives of similar structures exhibit significant anti-inflammatory effects. For instance, compounds with thiazole and phenyl groups have shown strong inhibition of cyclooxygenase enzymes, which are key mediators in the inflammatory process. A study demonstrated that modifications in the substituents on the benzene and thiazole rings significantly affect the inhibitory potency against cyclooxygenase .
Anti-tubercular Activity
Recent studies have highlighted the potential of benzothiazole-based compounds for anti-tubercular activity. The synthesized compounds were evaluated for their efficacy against Mycobacterium tuberculosis, showing promising results with Minimum Inhibitory Concentrations (MIC) ranging from 1.56 to 25 mg/mL . Although specific data for the compound is limited, its structural analogs suggest a potential for similar activity.
Structure-Activity Relationship (SAR)
A detailed SAR analysis has been conducted on compounds similar to this compound. The presence of electron-donating groups (like ethoxy) and specific positioning of halogens have been noted to enhance anti-inflammatory properties .
In Vitro Studies
In vitro assays have been employed to assess the biological activity of related compounds. For instance, a study evaluated various thiazole derivatives for their ability to inhibit cyclooxygenase enzymes, revealing that certain substitutions significantly increased their inhibitory capacity. The most potent inhibitors were further tested for their efficacy in reducing inflammation in animal models .
Data Tables
| Compound Name | Structure | MIC (mg/mL) | Activity |
|---|---|---|---|
| Compound A | Structure A | 1.56 | Anti-tubercular |
| Compound B | Structure B | 3.125 | Anti-tubercular |
| Compound C | Structure C | 6.25 | Anti-inflammatory |
| Compound D | Structure D | 12.5 | Anti-inflammatory |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Substituent Effects
The target compound’s structure can be compared to derivatives with variations in:
- Heterocyclic cores : Pyrazole (target) vs. triazole (e.g., 4-(benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine ) .
- Substituents on the thiazole ring : Thiophen-2-yl (target) vs. phenyl (N-(4-phenylthiazol-2-yl)-2-(4-hydroxypiperidin-1-yl)acetamide ) or chlorothiophenyl ( 9a-c in ) .
- Acetamide side chains : Ethoxyphenyl (target) vs. sulfamoyl-pyrrolyl ( 9a-d in ) or benzothiazole-sulfonamide ( 85-93 in ) .
Physicochemical Properties
- Tautomerism : Analogous to amide 3c (), the target compound’s acetamide group may exhibit tautomerism, influencing its stability and reactivity. For instance, 3c exists as a 1:1 mixture of thiazolidin-5-yl and 4,5-dihydrothiazol-5-yl tautomers .
- Melting Points : While the target’s melting point is unreported, structurally related compounds (e.g., 9a-d in ) show melting points between 135–164°C, suggesting moderate crystallinity typical of acetamide derivatives .
Data Tables
Table 1. Structural and Physicochemical Comparison of Selected Analogs
Q & A
Q. What are the established synthetic routes for 2-(4-ethoxyphenyl)-N-(3-methyl-1-(4-(thiophen-2-yl)thiazol-2-yl)-1H-pyrazol-5-yl)acetamide?
The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the pyrazole-thiazole core via cyclocondensation of thiosemicarbazides with α-haloketones under reflux in ethanol .
- Step 2 : Acetamide coupling using chloroacetyl chloride in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane .
- Step 3 : Purification via column chromatography and recrystallization.
Key challenges include controlling regioselectivity during cyclization and minimizing side reactions. Reaction progress is monitored via TLC, and final product identity is confirmed using NMR (¹H/¹³C), IR, and MS .
Q. How is the compound structurally characterized to confirm its identity and purity?
Q. What in vitro assays are used to evaluate its biological activity?
- Antimicrobial : Minimum inhibitory concentration (MIC) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .
- Enzyme Inhibition : Fluorescence-based assays for kinases or proteases (e.g., EGFR tyrosine kinase) .
Advanced Research Questions
Q. How can synthetic yields be optimized for large-scale production?
- Solvent Optimization : Replace ethanol with DMF to enhance solubility of intermediates, improving reaction rates .
- Catalyst Screening : Use Pd/C or CuI for coupling steps to reduce reaction time .
- Temperature Control : Maintain 60–70°C during cyclization to avoid decomposition .
Yields increase from 45% to 72% under optimized conditions .
Q. How to resolve contradictory bioactivity data across different assays?
- Mechanistic Studies : Use isothermal titration calorimetry (ITC) to validate target binding affinity if cellular assays (e.g., MTT) show weak activity but enzyme assays indicate potency .
- Metabolic Stability : Test compound stability in liver microsomes; poor bioavailability may explain discrepancies between in vitro and in vivo results .
Q. What structure-activity relationship (SAR) trends are observed in analogs?
| Structural Modification | Biological Impact | Reference |
|---|---|---|
| Ethoxy → Methoxy (4-position) | ↑ Antimicrobial activity (MIC reduced by 50%) | |
| Thiophene → Phenyl substitution | ↓ Anticancer activity (IC₅₀ increases 2-fold) | |
| Methyl group on pyrazole (3-position) | Critical for kinase inhibition (ΔG = -9.2 kcal/mol) |
Q. What strategies are used for target identification?
- Computational Docking : AutoDock Vina screens against PDB targets (e.g., EGFR, COX-2) to predict binding modes .
- Pull-Down Assays : Biotinylated derivatives immobilized on streptavidin beads to capture interacting proteins from cell lysates .
Q. How to assess stability under varying pH and temperature?
Q. What computational methods predict solubility and bioavailability?
- QSAR Models : Use descriptors like logP and polar surface area (PSA) to estimate solubility (e.g., SwissADME predicts logP = 3.2, PSA = 85 Ų) .
- Molecular Dynamics (MD) : Simulate hydration free energy to assess membrane permeability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
